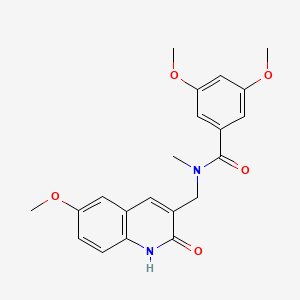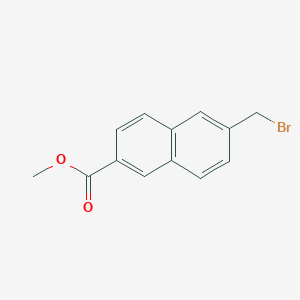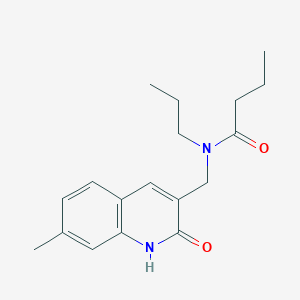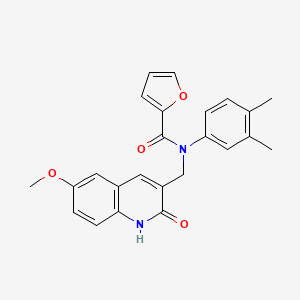
N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide is a chemical compound with a unique structure that includes a piperidine ring substituted with a methoxyethyl group, a methylsulfonyl group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methoxyethyl group, the methylsulfonyl group, and finally the carboxamide group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
科学的研究の応用
N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide include other piperidine derivatives with different substituents, such as:
- N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxylate
- N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxylamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
特性
IUPAC Name |
N-(2-methoxyethyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-16-7-5-11-10(13)9-4-3-6-12(8-9)17(2,14)15/h9H,3-8H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOQYJZMEZCGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B7690441.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7690451.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7690471.png)
![N-[5-(1,3-benzodioxol-5-ylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7690477.png)
![N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-phenoxyacetamide](/img/structure/B7690484.png)


![N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluorobenzamide](/img/structure/B7690508.png)
![N-(2-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7690511.png)


![N-ethyl-3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B7690527.png)
![2-[2-chloro-4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B7690537.png)
![N-(4-phenoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B7690546.png)
